3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(1-piperidinyl)-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound notable for its potential pharmacological applications. The compound features a thiazolidinone moiety, which is often associated with various biological activities, including anti-inflammatory and anti-diabetic effects. Its molecular formula is with a molar mass of approximately 460.61 g/mol. The compound is classified under thiazolidinones and pyrido-pyrimidines, which are known for their diverse biological properties.
The synthesis of 3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(1-piperidinyl)-4H-pyrido[1,2-a]pyrimidin-4-one typically involves several steps:
Technical details regarding reaction conditions, solvents, and catalysts are crucial for optimizing yield and purity, although specific methodologies require access to detailed experimental protocols that may not be publicly available .
The structure of 3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(1-piperidinyl)-4H-pyrido[1,2-a]pyrimidin-4-one can be described as follows:
The molecular structure can be represented by its SMILES notation: CC(=O)C(=S)N(C(=O)C)C(C)C
. Detailed spectroscopic data such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra are typically employed to confirm the structure .
The compound can participate in various chemical reactions due to its functional groups:
These reactions can be tailored depending on the desired derivatives and applications in medicinal chemistry .
The mechanism of action for compounds like 3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(1-piperidinyl)-4H-pyrido[1,2-a]pyrimidin-4-one often involves interaction with specific biological targets:
Quantitative structure–activity relationship (QSAR) studies are commonly used to predict the behavior of such compounds based on their structural properties .
The physical and chemical properties of 3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(1-piperidinyl)-4H-pyrido[1,2-a]pyrimidin-4-one include:
These properties are critical for determining the compound's behavior in biological systems and its suitability for various applications .
The scientific uses of 3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(1-piperidinyl)-4H-pyrido[1,2-a]pyrimidin-4-one include:
Continued research into this compound could lead to significant advancements in therapeutic agents targeting metabolic diseases .
CAS No.: 2697-85-0
CAS No.: 4361-23-3
CAS No.: 463-82-1
CAS No.: 74749-74-9
CAS No.: 55732-45-1
CAS No.: 1239908-48-5